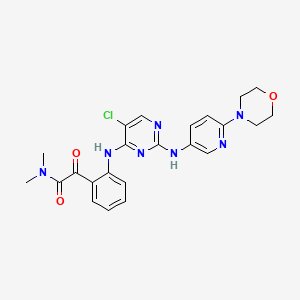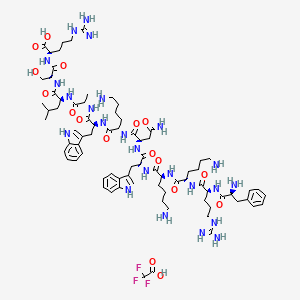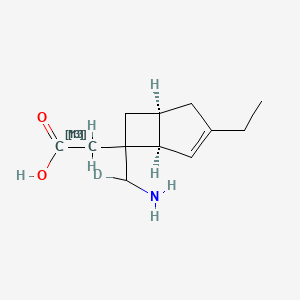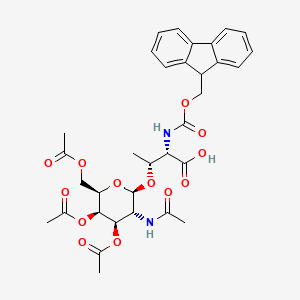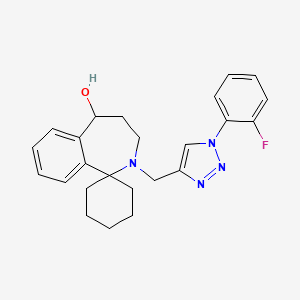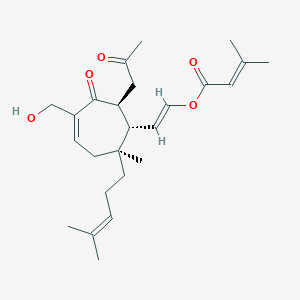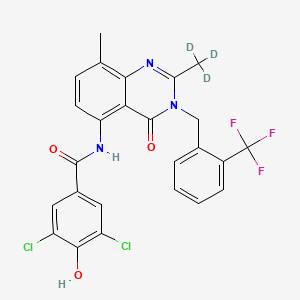
HSD17B13-IN-80-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HSD17B13-IN-80-d3 is a compound known for its inhibitory effects on the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with hepatic lipid metabolism and has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD). This compound has shown significant potential in scientific research, particularly in the study of liver diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HSD17B13-IN-80-d3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functional group introduction: Specific functional groups are introduced through various chemical reactions, such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield.
Purification and isolation: The compound is purified using industrial-scale chromatography and crystallization techniques.
Quality control: The final product undergoes rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
HSD17B13-IN-80-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
HSD17B13-IN-80-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 17-beta-hydroxysteroid dehydrogenase 13 and its role in lipid metabolism.
Biology: Helps in understanding the biological functions of HSD17B13 and its involvement in liver diseases.
Medicine: Potential therapeutic applications in the treatment of non-alcoholic fatty liver disease and other liver-related conditions.
Industry: Used in the development of new drugs targeting liver diseases.
Wirkmechanismus
HSD17B13-IN-80-d3 exerts its effects by inhibiting the enzyme 17-beta-hydroxysteroid dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the formation of lipid droplets in hepatocytes, thereby mitigating the progression of non-alcoholic fatty liver disease. The molecular targets include the active site of the enzyme, where the compound binds and prevents its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HSD17B13-IN-80: Another inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 with similar properties.
HSD17B13-IN-80-d2: A deuterated form of the compound with slightly different pharmacokinetic properties.
Uniqueness
HSD17B13-IN-80-d3 is unique due to its high specificity and potency in inhibiting 17-beta-hydroxysteroid dehydrogenase 13. Its deuterated form provides enhanced stability and prolonged activity compared to non-deuterated analogs .
Eigenschaften
Molekularformel |
C25H18Cl2F3N3O3 |
|---|---|
Molekulargewicht |
539.3 g/mol |
IUPAC-Name |
3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i2D3 |
InChI-Schlüssel |
VWLKLPGOFPETDX-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C |
Kanonische SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


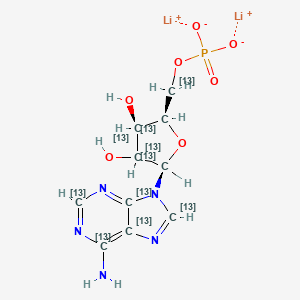
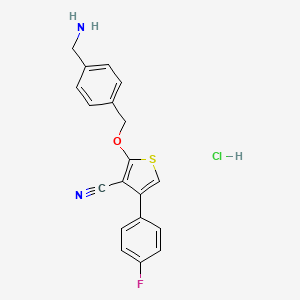
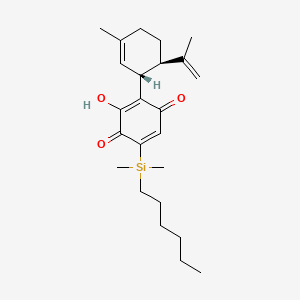
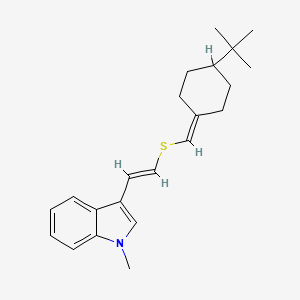
![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

